

The Enigmatic Stereochemistry of Acremonol: A Technical Guide to its Determination

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Compound of Interest

Compound Name: Acremonol

Cat. No.: B15581025

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An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

The determination of the precise three-dimensional arrangement of atoms in natural products is a critical endeavor in drug discovery and development, profoundly influencing their biological activity and pharmacological properties. **Acremonol**, a 14-membered bislactone isolated from an Acremonium-like fungus, presents a compelling case study in the rigorous and often iterative process of stereochemical assignment. Initially reported with a specific stereostructure, subsequent synthetic efforts have called this assignment into question, highlighting the intricate challenges and sophisticated methodologies required to definitively elucidate the absolute configuration of complex chiral molecules.

This technical guide provides a comprehensive overview of the key experimental data and methodologies pertinent to the stereochemical determination of **Acremonol**. It is designed to serve as a detailed resource for researchers, chemists, and pharmacologists engaged in the study of natural products and the development of stereochemically pure therapeutic agents.

Initial Stereochemical Proposal and Subsequent Revision

Acremonol was first isolated and characterized by Berg and colleagues in 2002. Based on spectroscopic analysis, a putative stereostructure was proposed. However, a pivotal 2009 study by Sharma and a team of researchers focusing on the total synthesis of **Acremonol** and its congener Acremodiol indicated that the originally assigned absolute stereochemistry was

likely incorrect. Their synthetic endeavors, which involved the creation of specific stereoisomers, led to compounds whose spectroscopic data did not align with that of the natural product, thereby necessitating a revision of the initial stereochemical assignment. This underscores a crucial principle in natural product chemistry: while spectroscopic methods provide powerful clues to a molecule's structure, total synthesis remains the ultimate proof of its absolute and relative stereochemistry.

Quantitative Spectroscopic and Physical Data

The stereochemical analysis of **Acremonol** relies on a combination of spectroscopic and physical data. The following tables summarize the key quantitative information gathered from published literature, providing a basis for comparison between the natural product and synthetic intermediates.

Table 1: ¹H NMR Spectroscopic Data for **Acremonol**

Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
Data unavailable in accessible literature			

Table 2: ¹³C NMR Spectroscopic Data for **Acremonol**

Position	Chemical Shift (δ, ppm)
Data unavailable in accessible literature	

Table 3: Physicochemical Properties of **Acremonol**

Property	Value
Molecular Formula	C ₁₄ H ₂₀ O ₆
Molecular Weight	284.3 g/mol
Optical Rotation [α] _D	Value not available in accessible literature

Note: The detailed NMR data from the primary isolation and synthetic papers were not available in the publicly accessible literature at the time of this guide's compilation. Access to the full text of the cited publications is necessary to populate these tables comprehensively.

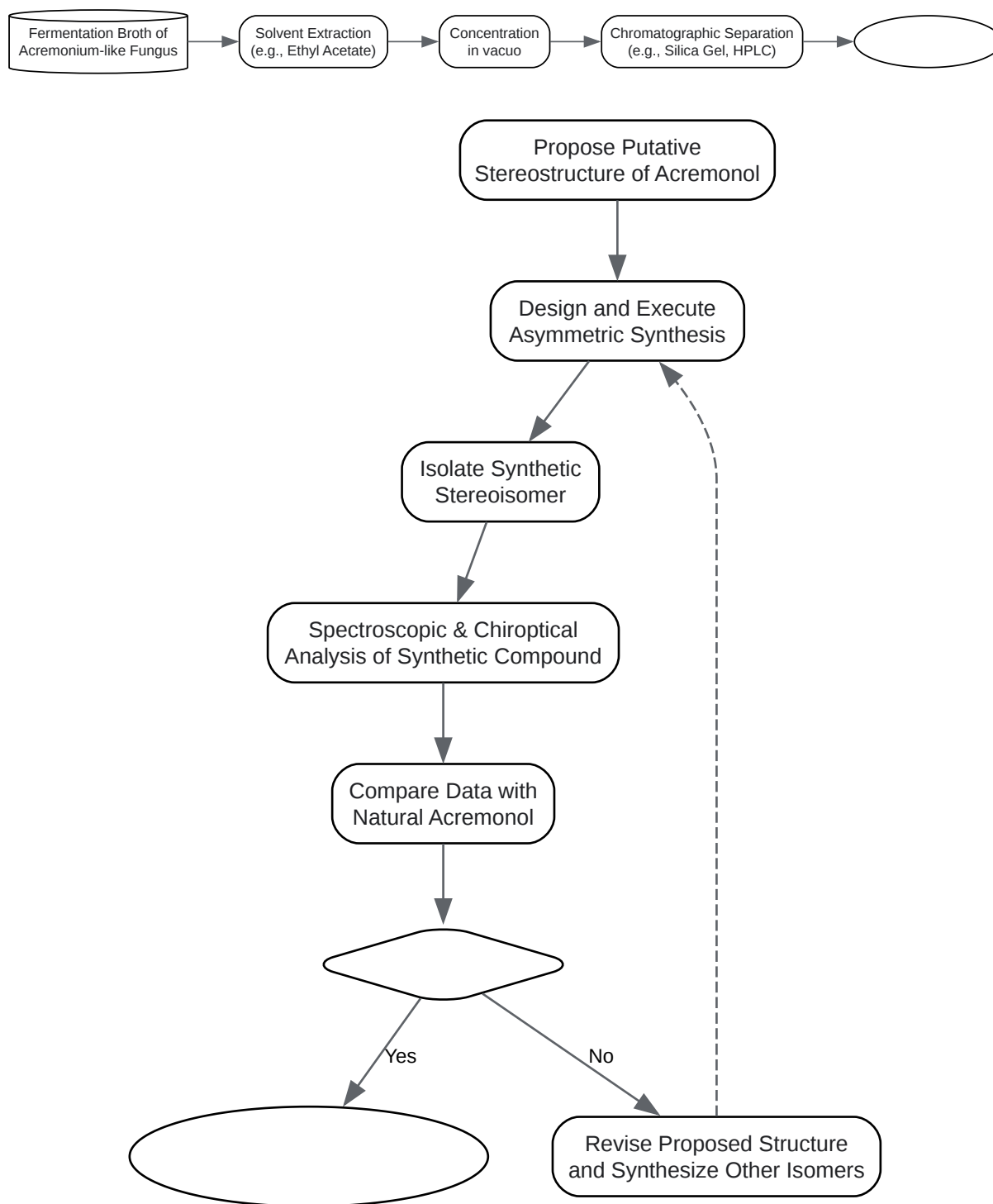
Key Experimental Protocols for Stereochemical Determination

The elucidation of **Acremonol**'s stereochemistry involves a multi-pronged approach, integrating advanced spectroscopic techniques with stereoselective synthesis. The following sections detail the methodologies central to this process.

Isolation and Purification of Natural Acremonol

The initial step in the characterization of any natural product is its isolation from the source organism in a pure form.

Experimental Workflow: Isolation of **Acremonol**



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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com